

An In-depth Technical Guide to the Stereoisomerism and Chirality of Benalaxyl Enantiomers

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Compound of Interest

Compound Name: (+)-Benalaxyl

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Abstract

Benalaxyl, a systemic phenylamide fungicide, is a chiral molecule widely used to control oomycete pathogens in various crops. Its biological activity is primarily attributed to one of its two enantiomers, a phenomenon with significant implications for its efficacy, environmental fate, and regulatory assessment. This technical guide provides a comprehensive overview of the stereoisomerism and chirality of Benalaxyl, detailing the differential biological activities of its enantiomers, their environmental behavior, and the analytical methods for their separation and quantification. The document includes detailed experimental protocols, a summary of quantitative data, and visualizations of key biological and experimental workflows to support research and development in the fields of agrochemicals and drug development.

Introduction to Stereoisomerism and Chirality in Benalaxyl

Benalaxyl possesses a single stereocenter at the α -carbon of the alanine methyl ester moiety, giving rise to two enantiomers: (R)-Benalaxyl and (S)-Benalaxyl.^[1] Enantiomers are non-superimposable mirror images of each other and exhibit identical physical and chemical properties in an achiral environment. However, in a chiral environment, such as the biological

systems of target pathogens and non-target organisms, they can exhibit profound differences in their biological activity, toxicity, and metabolic pathways.[2]

Commercial Benalaxyl is often produced and sold as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[1] However, research has consistently demonstrated that the fungicidal activity resides almost exclusively in the (R)-enantiomer, also known as Benalaxyl-M.[3] This has led to the development and commercialization of enantiopure formulations of Benalaxyl-M, offering the potential for reduced application rates, lower environmental impact, and improved efficacy.[4]

Chemical Structure of Benalaxyl Enantiomers:

- IUPAC Name: methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alaninate
- Molecular Formula: $C_{20}H_{23}NO_3$ [5]
- Molar Mass: 325.4 g/mol [5]
- Chiral Center: The carbon atom in the alanine moiety bonded to the nitrogen, the carboxyl group, the methyl group, and a hydrogen atom.

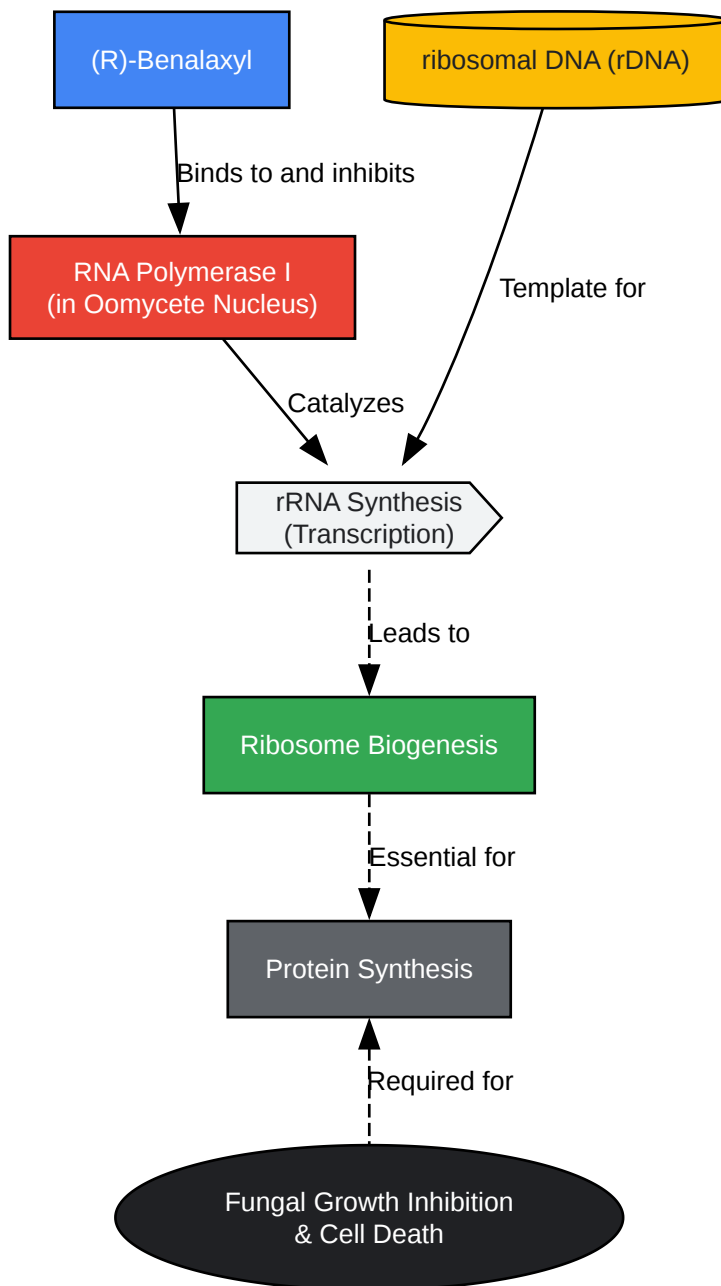
Differential Biological Activity of Benalaxyl Enantiomers

The stereospecificity of Benalaxyl's fungicidal action is a critical aspect of its biology. The (R)-enantiomer is significantly more active against oomycete pathogens than the (S)-enantiomer.

Fungicidal Efficacy

The primary mode of action for Benalaxyl and other phenylamide fungicides is the inhibition of ribosomal RNA (rRNA) synthesis by targeting RNA polymerase I (Pol I) in oomycetes.[6][7] This inhibition disrupts protein synthesis and ultimately leads to fungal cell death. The binding site for phenylamides on RNA polymerase I is highly stereospecific, with the (R)-enantiomer of Benalaxyl exhibiting a much higher affinity for the target enzyme than the (S)-enantiomer. While the exact molecular interactions are still under investigation, it is understood that this differential binding is the basis for the observed enantioselective fungicidal activity.

Mechanism of RNA Polymerase I Inhibition by (R)-Benalaxyl

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Caption: RNA Polymerase I Inhibition Pathway by (R)-Benalaxyl.

Enantioselective Toxicity

The differential activity of Benalaxyl enantiomers extends to their toxicity towards non-target organisms. Studies have shown enantioselectivity in the acute toxicity of Benalaxyl to earthworms (*Eisenia fetida*) and the freshwater alga *Scenedesmus obliquus*.

Quantitative Data Summary

The following tables summarize the available quantitative data on the differential activity and fate of Benalaxyl enantiomers.

Table 1: Enantioselective Toxicity of Benalaxyl

Organism	Endpoint	(R)- Benalaxyl	(S)- Benalaxyl	Racemic Benalaxyl	Reference
<i>Eisenia fetida</i> (Earthworm)	48h LC ₅₀ (µg/cm ²)	4.99	6.66	5.08	[3]
<i>Eisenia fetida</i> (Earthworm)	72h LC ₅₀ (µg/cm ²)	1.23	2.45	1.73	[3]
<i>Scenedesmus obliquus</i> (Alga)	96h EC ₅₀ (mg/L)	3.867	8.441	2.893	[8]

Table 2: Enantioselective Degradation of Benalaxyl in Soil

Soil Type	Half-life (days) - (R)-Benalaxyl	Half-life (days) - (S)-Benalaxyl	Reference
Agricultural Soils (range)	20.4 - 53.3	27.7 - 57.8	[9]

Table 3: Enantioselective Bioaccumulation and Degradation in *Tenebrio molitor* Larvae

Parameter	(R)-Benalaxyl	(S)-Benalaxyl	Reference
Rate of uptake (k_a , h^{-1})	0.052	0.061	[7]
Rate of degradation (k_e , h^{-1})	0.285	0.114	[7]

Experimental Protocols

This section provides detailed methodologies for the separation and analysis of Benalaxyl enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral HPLC is the most common technique for separating Benalaxyl enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving baseline separation.

Protocol 1: Enantiomeric Analysis of Benalaxyl in Soil and Grapes[9]

- Instrumentation: High-Performance Liquid Chromatograph with a UV or Circular Dichroism detector.
- Chiral Stationary Phase: OD chiral stationary phase column.
- Mobile Phase: Hexane/Isopropanol.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 206 nm.
- Sample Preparation (Soil):
 - Extract a known weight of soil sample with acetone.
 - Filter the extract and concentrate under reduced pressure.

- Re-dissolve the residue in the mobile phase for HPLC analysis.
- Sample Preparation (Grapes):
 - Homogenize a known weight of grape sample with acetonitrile.
 - Centrifuge the homogenate and collect the supernatant.
 - Concentrate the supernatant and clean up using solid-phase extraction (SPE) if necessary.
 - Elute the analyte from the SPE cartridge and evaporate to dryness.
 - Reconstitute the residue in the mobile phase for HPLC analysis.

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Caption: Diastereomeric Crystallization for Chiral Resolution.

Conclusion

The stereoisomerism of Benalaxyl is a critical factor influencing its fungicidal activity and environmental behavior. The superior efficacy of the (R)-enantiomer, Benalaxyl-M, has driven the development of enantiopure formulations, which offer significant advantages in terms of reduced environmental load and improved disease control. A thorough understanding of the distinct properties of each enantiomer is essential for the development of more effective and environmentally benign crop protection strategies. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working on the development, analysis, and regulation of chiral agrochemicals. Further research into the precise molecular interactions between Benalaxyl enantiomers and their target site will continue to advance our understanding and facilitate the design of next-generation fungicides.

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